(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C27H20ClN3OS2 |
|---|---|
Molecular Weight |
502.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20ClN3OS2/c28-22-13-11-20(12-14-22)25-21(18-31(29-25)23-9-5-2-6-10-23)17-24-26(32)30(27(33)34-24)16-15-19-7-3-1-4-8-19/h1-14,17-18H,15-16H2/b24-17- |
InChI Key |
WAAWVYKKMAZCST-ULJHMMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction Approach
The thiosemicarbazone reacts with phenacyl bromides in ethanol under reflux. For example, treatment with 2-bromo-1-phenylethanone introduces the 2-phenylethyl group at position 3 of the thiazolidinone ring. The reaction proceeds via nucleophilic attack of the thiosemicarbazone sulfur on the α-carbon of the phenacyl bromide, followed by cyclization and elimination of HBr.
Reaction Conditions
Knoevenagel Condensation
Alternatively, the carbaldehyde (6a ) undergoes Knoevenagel condensation with 2-thioxo-thiazolidin-4-one derivatives. The active methylene group in 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one reacts with the aldehyde group of 6a in the presence of a base (e.g., piperidine), forming the methylidene linkage. The Z-configuration is favored due to steric hindrance between the pyrazole and thiazolidinone substituents.
Optimization Parameters
Characterization and Analytical Data
Physical Properties
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.42 (s, 1H, pyrazole-C4), 7.35–7.21 (m, 14H, aromatic), 4.12 (t, 2H, NCH₂), 2.98 (t, 2H, CH₂Ph).
-
¹³C NMR : δ 187.2 (C=S), 161.8 (C=O), 148.3 (pyrazole-C3), 134.6–115.2 (aromatic carbons).
Challenges and Optimization Strategies
Stereochemical Control
The Z-configuration at the methylidene bond is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrazole nitrogen. Polar aprotic solvents (e.g., DMF) and elevated temperatures favor the Z-isomer by reducing rotational freedom during cyclocondensation.
Purity Enhancement
Crude products often contain unreacted phenacyl bromide or oxidation byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity to >95%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mannich Reaction | 80 | 92 | High regioselectivity |
| Knoevenagel Condensation | 70 | 88 | Mild conditions |
The Mannich reaction offers higher yields but requires stringent control over stoichiometry to avoid diastereomer formation. The Knoevenagel method is preferable for thermally sensitive intermediates .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxo (C=S) group at position 2 of the thiazolidinone ring is highly susceptible to nucleophilic attack. Key reactions include:
| Reaction Type | Conditions | Reagents | Outcome | References |
|---|---|---|---|---|
| Thiol displacement | Basic (e.g., K₂CO₃), DMF, 80°C | Alkyl/aryl amines | Substitution of sulfur with nitrogen, yielding thiourea derivatives | |
| Hydrolysis | Acidic (HCl) or basic (NaOH) | H₂O/EtOH | Cleavage of the thiazolidinone ring to form carboxylic acid intermediates |
These reactions enable functionalization of the core structure for enhanced pharmacological properties.
Cycloaddition Reactions
The exocyclic double bond (C5=C) participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 h | Fused bicyclic adducts | 68–72% | |
| Tetracyanoethylene | CHCl₃, RT, 24 h | Electron-deficient cycloadducts | 55% |
Steric hindrance from the 2-phenylethyl and 4-chlorophenyl groups influences regioselectivity.
Oxidation-Reduction Reactions
The thioxo group and conjugated system undergo redox transformations:
| Reaction | Oxidizing/Reducing Agent | Conditions | Outcome | References |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH | 60°C, 6 h | Sulfoxide formation (C=S → C=SO) | |
| Reduction | NaBH₄, MeOH | RT, 2 h | Partial saturation of the exocyclic double bond |
Oxidation to sulfoxide derivatives enhances hydrogen-bonding capacity, potentially improving target binding.
Alkylation and Acylation
The N3 nitrogen (thiazolidinone ring) and pyrazole N1 can undergo alkylation:
| Site | Reagent | Conditions | Outcome | References |
|---|---|---|---|---|
| N3 alkylation | Benzyl bromide | K₂CO₃, DMF, 70°C, 8 h | Quaternized nitrogen with improved solubility | |
| Pyrazole acylation | Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT | Acetylated pyrazole derivatives |
Selective alkylation at N3 over pyrazole nitrogen is achieved via steric control.
Interaction with Biological Targets
While not a classical chemical reaction, the compound interacts with biomolecules:
The 4-chlorophenyl group enhances π-π stacking with aromatic amino acid residues.
Photochemical Reactions
UV irradiation induces structural changes:
| Condition | Product | Application | References |
|---|---|---|---|
| UV-A (365 nm) | Z → E isomerization | Photoswitching in drug delivery systems | |
| UV-C (254 nm) | Radical formation | Crosslinking in polymeric matrices |
Scientific Research Applications
Biological Activities
Thiazolidin-4-one derivatives, including the compound , have been investigated for various biological activities:
1. Anticancer Activity
Recent studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, one study reported that certain thiazolidin-4-one derivatives exhibited IC50 values as low as 0.24 µM against HepG2 cells, indicating potent anticancer properties . The mechanism often involves the inhibition of specific kinases and enzymes associated with tumor growth and proliferation.
2. Antimicrobial Properties
Thiazolidin-4-one compounds demonstrate notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus effectively . The presence of substituents like chlorophenyl enhances antibacterial activity, making these compounds promising candidates for developing new antibiotics.
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidin-4-one derivatives is another area of interest. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, contributing to their therapeutic efficacy in conditions characterized by inflammation .
4. Antidiabetic Activity
Some thiazolidin-4-one derivatives exhibit antidiabetic properties by acting as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. This mechanism positions them as potential therapeutic agents for managing diabetes mellitus .
Structure-Activity Relationship (SAR)
The biological activities of thiazolidin-4-one derivatives are heavily influenced by their chemical structure. Modifications at various positions on the thiazolidine ring can enhance or diminish their effectiveness. For example:
- Substituents at position 2 or 3 can significantly impact anticancer activity.
- The presence of electron-withdrawing groups like chlorine on the phenyl ring has been correlated with increased antibacterial potency .
Case Studies
Several studies provide insights into the applications of thiazolidin-4-one derivatives:
Case Study 1: Anticancer Activity
A study synthesized a series of thiazolidinone analogues and evaluated their anticancer properties against various cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, with some compounds displaying IC50 values below 1 µM against MCF-7 cells .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that a novel thiazolidinone derivative exhibited potent antimicrobial activity against both E. coli and S. aureus, with inhibition percentages comparable to standard antibiotics like ampicillin . This highlights the potential for developing new antimicrobial agents from this compound class.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Biological Activity
(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidin-4-one family, which is known for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its potential therapeutic applications.
Chemical Structure
The compound features a thiazolidin-4-one scaffold, which is a crucial heterocyclic structure in medicinal chemistry. The presence of various substituents, such as the 4-chlorophenyl and 2-phenylethyl groups, may significantly influence its biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
In one study, a thiazolidinone derivative exhibited IC50 values of 0.45 µM for MCF-7 and 0.52 µM for HeLa cells, indicating potent cytotoxic effects .
2. Antioxidant Activity
The antioxidant properties of thiazolidin-4-one derivatives are significant due to their ability to scavenge free radicals. The compound's structure allows for modifications that enhance its antioxidant capacity. For example, certain derivatives have demonstrated EC50 values lower than that of vitamin C in lipid peroxidation assays .
3. Antidiabetic Activity
Thiazolidinones are also recognized for their antidiabetic effects, primarily through their action as PPARγ agonists. This mechanism helps in improving insulin sensitivity and regulating glucose metabolism. Compounds from this class have been shown to lower blood glucose levels in diabetic models .
4. Anti-inflammatory Activity
Research indicates that thiazolidinone derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . This activity is crucial for developing treatments for chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones can be heavily influenced by their structural modifications:
- Substituents : The type and position of substituents on the phenyl rings can enhance or diminish biological activity.
- Ring Modifications : Alterations in the thiazolidine ring can affect pharmacokinetics and bioavailability.
Case Studies
Several studies have documented the synthesis and evaluation of thiazolidinone derivatives:
- Sava et al. (2021) synthesized a series of thiazolidinone-indometacin hybrids and evaluated their antioxidant activity using DPPH radical scavenging methods. The most active derivative showed an IC50 value significantly lower than indometacin .
- Carraro Junior et al. (2021) investigated a novel thiazolidinone derivative's ability to inhibit monoamine oxidase (MAO), demonstrating selective inhibition at concentrations above 200 µM .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidin-4-one derivatives exhibit diverse biological activities modulated by substituents on the core scaffold. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
The 2-phenylethyl group at position 3 increases lipophilicity, which may enhance membrane permeability relative to the isopropyl group in ’s analog .
Synthetic Methodology: The target compound is likely synthesized via condensation reactions between pyrazole aldehydes and thiazolidinone precursors, similar to methods in and . Microwave-assisted synthesis () could optimize yield and purity .
Physicochemical Properties: Molecular Weight: The target compound (531.06 g/mol) falls within the typical range for bioactive thiazolidinones (400–600 g/mol), balancing solubility and permeability . Solubility: The 4-chlorophenyl group may reduce aqueous solubility compared to methoxy-substituted analogs () but improve interaction with hydrophobic enzyme pockets .
The thiocarbonyl (C=S) group is critical for hydrogen bonding and enzyme inhibition, a feature conserved across all compared compounds .
Theoretical Studies: Electron Localization Function (ELF) analysis () could predict reactive sites, such as the pyrazole nitrogen or thiazolidinone sulfur, guiding derivatization for enhanced activity . Wavefunction analysis (Multiwfn, ) may reveal charge distribution differences between the target compound and its 3,4-dimethoxyphenyl analog, influencing binding affinity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer: The compound can be synthesized via a multi-step condensation and cyclization process. A general approach involves:
Schiff base formation : Reacting 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol) to form a thiosemicarbazone intermediate .
Cyclization : Treating the intermediate with chloroacetic acid and sodium acetate in a solvent system (e.g., DMF-acetic acid, 1:2 v/v) under reflux (2–4 hours) to form the thiazolidinone core .
Substituent introduction : Introducing the 2-phenylethyl group via nucleophilic substitution or alkylation reactions.
Q. Key Parameters :
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Solvent | Ethanol, DMF-acetic acid | |
| Temperature | Reflux (~80–100°C) | |
| Catalysts/Reagents | Sodium acetate, HCl | |
| Reaction Time | 2–4 hours |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish the Z-configuration of the exocyclic double bond in this compound?
Methodological Answer:
- 1H NMR : The Z-configuration is confirmed by the chemical shift of the exocyclic methylidene proton (δ ~8.2–8.5 ppm), which appears downfield due to conjugation with the thioxo group. Coupling constants (J ≈ 12–14 Hz) between the methylidene proton and adjacent carbons further support the stereochemistry .
- IR Spectroscopy : The thioxo (C=S) stretch appears at ~1200–1250 cm⁻¹, while the carbonyl (C=O) of the thiazolidinone ring is observed at ~1680–1720 cm⁻¹ .
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should match the exact mass (e.g., m/z 546.08 for C₂₇H₁₉ClN₄OS₂) with fragmentation patterns consistent with loss of phenyl groups or the thioxo moiety .
Q. What tautomeric forms are possible for this compound, and how can they be resolved experimentally?
Methodological Answer: The compound may exhibit thione-thiol tautomerism due to the 2-thioxo group. To resolve this:
X-ray Crystallography : Determines the dominant tautomer in the solid state. For example, the thione form is stabilized by hydrogen bonding with adjacent groups .
Solution-State NMR : Compare DMSO-d₆ and CDCl₃ spectra. Thiol protons (if present) appear as broad singlets (~δ 3–5 ppm), while thione forms show no such signals .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Use high-resolution (≤1.0 Å) X-ray diffraction data to resolve the Z-configuration and tautomeric state .
- SHELX Refinement :
- Example : A similar thiazolidinone derivative (PubChem CID B3744663) was refined using SHELXL, confirming the Z-configuration via anisotropic displacement parameters .
Q. How can computational tools like Multiwfn and AutoDock elucidate electronic properties and biological interactions?
Methodological Answer:
- Multiwfn Analysis :
- AutoDock Docking :
Q. Table: Key Computational Parameters
| Tool | Functionality | Reference |
|---|---|---|
| Multiwfn | ELF, electrostatic potential analysis | |
| AutoDock | Flexible receptor docking |
Q. How can contradictory spectral and crystallographic data be reconciled in structural studies?
Methodological Answer:
- Case Study : If NMR suggests a thiol tautomer but X-ray shows thione dominance:
- Cross-Validation : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., coalescence temperatures).
- DFT Calculations : Optimize both tautomers at the B3LYP/6-311+G(d,p) level and compare theoretical/experimental NMR shifts .
- Solvent Effects : Use polar solvents (e.g., DMSO) to stabilize the thione form, aligning with crystallographic data .
Q. What strategies optimize substituent effects for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
- Biological Assays : Test anti-inflammatory activity (e.g., COX-2 inhibition) or antimicrobial potency (MIC ≈ 8–32 µg/mL for similar compounds) .
- Data Correlation : Use QSAR models to link electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
